5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate
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Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate is a complex organic compound with a unique structure that combines cyclohexyl, benzylamino, and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate typically involves multiple steps, starting with the preparation of the cyclohexyl core. The cyclohexyl core is then functionalized with benzylamino and phosphinate groups through a series of reactions, including nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the cyclohexyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinate oxides, while substitution reactions can introduce new functional groups to the cyclohexyl core.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexyl derivatives and phosphinate-containing molecules. Examples are:
- 5-Methyl-2-(propan-2-yl)cyclohexyl acetate
- 5-Methyl-2-(propan-2-yl)cyclohexyl hydrazine
Uniqueness
What sets 5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
5-Methyl-2-(propan-2-yl)cyclohexyl bis[(benzylamino)(phenyl)methyl]phosphinate is a complex organophosphorus compound with significant potential in medicinal chemistry. Its unique structural features, including a phosphinate group and two benzylamino moieties, suggest various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of this compound is C38H47N2O2P, with a molecular weight of approximately 594.77 g/mol. The compound features a cyclohexyl backbone, which contributes to its steric properties and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₃₈H₄₇N₂O₂P |
Molecular Weight | 594.77 g/mol |
CAS Number | 1955497-93-4 |
Synthesis
The synthesis of this compound typically involves the reaction of (R)-O-(-)-menthyl phenylphosphinate with N-benzylidene-1-phenylethanamine under controlled conditions that optimize yield and purity. The process includes nucleophilic substitution and condensation reactions, demonstrating the compound's complex chemical nature.
General Pharmacological Properties
Research indicates that phosphinate-containing compounds can exhibit various biological activities, including:
- Anticancer Effects : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways.
- Enzyme Inhibition : Phosphinates are known to interact with enzymes, potentially leading to therapeutic applications in conditions like cancer or metabolic disorders .
Specific Case Studies
- Anticancer Activity : A comparative study evaluated the cytotoxic effects of phosphinate derivatives on various cancer cell lines. While specific data on this compound is limited, related compounds showed IC50 values in the micromolar range against breast and prostate cancer cells .
- Enzyme Interaction Studies : In vitro studies have highlighted the potential for phosphinates to inhibit enzymes involved in cancer metabolism. For instance, derivatives similar to this compound were tested against enolase inhibitors, showing significant reductions in enzyme activity at specific concentrations .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways, promoting apoptosis in cancer cells or inhibiting pathogenic processes in various diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other phosphinate derivatives:
Compound | Biological Activity | Unique Features |
---|---|---|
Cyclohexyl bis(benzylamino) phosphonate | Moderate anticancer activity | Less sterically hindered |
Methyl phenylphosphinate | Antimicrobial properties | Simpler structure |
5-Methyl-2-(propan-2-yl)cyclohexyl acetate | Low cytotoxicity | Contains an ester group |
This comparison illustrates that while similar compounds exhibit varying degrees of biological activity, the complexity and steric hindrance of this compound may enhance its interaction with biological targets.
Properties
Molecular Formula |
C38H47N2O2P |
---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
N-benzyl-1-[[(benzylamino)-phenylmethyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-1-phenylmethanamine |
InChI |
InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3 |
InChI Key |
RAPFOZGIGRNWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
Origin of Product |
United States |
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